molecular formula C19H19ClFNO2 B5572816 (2-CHLORO-5-FLUORO-4-MORPHOLINOPHENYL)(3,4-DIMETHYLPHENYL)METHANONE

(2-CHLORO-5-FLUORO-4-MORPHOLINOPHENYL)(3,4-DIMETHYLPHENYL)METHANONE

Cat. No.: B5572816
M. Wt: 347.8 g/mol
InChI Key: BDXUIWKSRMWOJN-UHFFFAOYSA-N
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Description

(2-Chloro-5-fluoro-4-morpholinophenyl)(3,4-dimethylphenyl)methanone is a complex organic compound with the molecular formula C19H19ClFNO2 and a molecular weight of 347.81 g/mol . This compound is characterized by the presence of a morpholine ring, a chloro-fluoro substituted phenyl ring, and a dimethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-fluoro-4-morpholinophenyl)(3,4-dimethylphenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-fluoro-4-nitrophenol with morpholine under specific conditions to form the intermediate compound. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-fluoro-4-morpholinophenyl)(3,4-dimethylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2-Chloro-5-fluoro-4-morpholinophenyl)(3,4-dimethylphenyl)methanone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-5-fluoro-4-morpholinophenyl)(3,4-dimethylphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-5-fluoro-4-morpholinophenyl)(3,4-dimethylphenyl)methanone is unique due to the presence of both a morpholine ring and a chloro-fluoro substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(2-chloro-5-fluoro-4-morpholin-4-ylphenyl)-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO2/c1-12-3-4-14(9-13(12)2)19(23)15-10-17(21)18(11-16(15)20)22-5-7-24-8-6-22/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXUIWKSRMWOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)N3CCOCC3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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